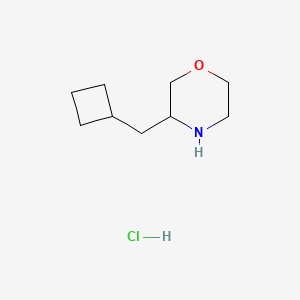
3-(Cyclobutylmethyl)morpholine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclobutylmethyl)morpholine;hydrochloride is a chemical compound with the CAS Number 2445791-06-8 . It has a molecular weight of 191.7 and its IUPAC name is 3-(cyclobutylmethyl)morpholine hydrochloride . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of morpholines, such as this compound, has been a subject of research due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO.ClH/c1-2-8(3-1)6-9-7-11-5-4-10-9;/h8-10H,1-7H2;1H . This indicates the presence of a cyclobutylmethyl group attached to a morpholine ring, along with a hydrochloride group.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular weight of 191.7 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
3-(Cyclobutylmethyl)morpholine; hydrochloride is involved in the synthesis of complex organic compounds, showcasing its role in creating novel chemical structures with potential for varied applications. One study demonstrates the synthesis of oxime derivatives containing morpholine groups, highlighting the compound's utility in forming structures with potential biological activity (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005). Another example includes the synthesis of enantiomerically pure morpholine building blocks, underlining its importance in medicinal chemistry for improving pharmacokinetic and pharmacodynamic properties of pharmaceuticals (Stojiljkovic et al., 2022).
Biological and Pharmacological Applications
Beyond its chemical synthesis applications, 3-(Cyclobutylmethyl)morpholine; hydrochloride serves as a key intermediate in the development of biologically active compounds. For instance, its role in synthesizing compounds with antidepressant activities (Yuan, 2012) and antitumor activities (Isakhanyan et al., 2016) has been explored, indicating its potential in therapeutic applications.
Material Science and Corrosion Inhibition
3-(Cyclobutylmethyl)morpholine; hydrochloride derivatives have also been studied for their anti-corrosion properties, suggesting applications in materials science. Research on 8-hydroxyquinoline derivatives, including morpholine compounds, reveals their effectiveness in protecting mild steel in acidic environments, highlighting a potential application in corrosion inhibition and protection of industrial materials (Douche et al., 2020).
Antioxidant Activity
Furthermore, the evaluation of compounds structurally related to 3-(Cyclobutylmethyl)morpholine; hydrochloride for antioxidant activity has been documented, emphasizing their potential as sources of biologically active compounds with antioxidant properties. This underscores the compound's relevance in developing therapeutic agents with antioxidant capabilities (Firpo et al., 2019).
Safety and Hazards
The safety information for 3-(Cyclobutylmethyl)morpholine;hydrochloride indicates that it has several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The compound is labeled with the GHS07 pictogram and has the signal word "Warning" .
Propriétés
IUPAC Name |
3-(cyclobutylmethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-8(3-1)6-9-7-11-5-4-10-9;/h8-10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQDLUSBGGGFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2COCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


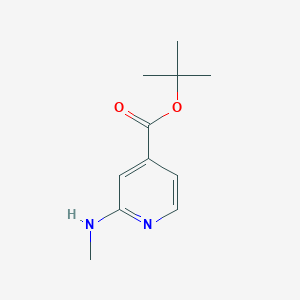
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2580715.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2580716.png)
![4-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thiomorpholine](/img/structure/B2580718.png)
![(Z)-ethyl 4-((4-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2580720.png)
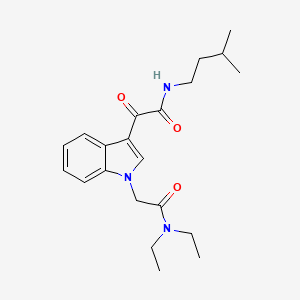

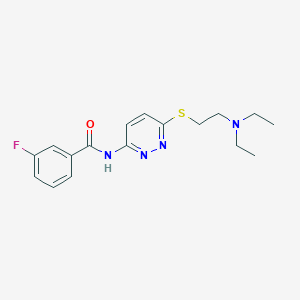

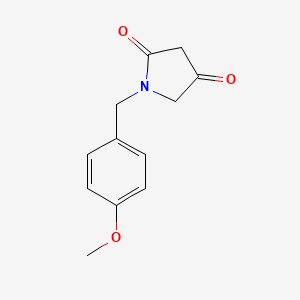
![(2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2580729.png)

